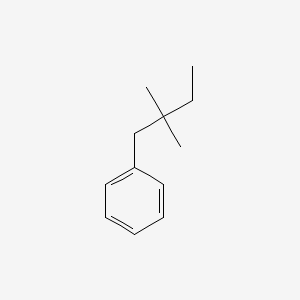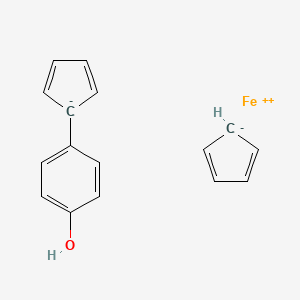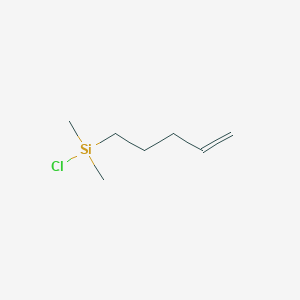
Chloro(dimethyl)(pent-4-en-1-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(dimethyl)(pent-4-en-1-yl)silane is an organosilicon compound with the molecular formula C7H15ClSi. It is a silane derivative, characterized by a silicon atom bonded to a chlorine atom, two methyl groups, and a pent-4-en-1-yl group. This compound is of interest in various fields due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chloro(dimethyl)(pent-4-en-1-yl)silane can be synthesized through several methods. One common approach involves the reaction of dimethylchlorosilane with pent-4-en-1-ylmagnesium bromide in the presence of a catalyst. This Grignard reaction is typically carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and stringent control of reaction conditions. The process may include steps such as distillation and purification to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Chloro(dimethyl)(pent-4-en-1-yl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as alkoxides or amines, to form different organosilicon compounds.
Addition Reactions: The pent-4-en-1-yl group can participate in addition reactions, such as hydrosilylation, where the silicon-hydrogen bond adds across a double bond.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Grignard Reagents: For substitution reactions.
Hydrosilanes: For addition reactions.
Catalysts: Such as platinum or palladium complexes, to facilitate hydrosilylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkoxides can yield alkoxysilanes, while hydrosilylation reactions can produce silane derivatives with various functional groups .
Applications De Recherche Scientifique
Chloro(dimethyl)(pent-4-en-1-yl)silane has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism by which chloro(dimethyl)(pent-4-en-1-yl)silane exerts its effects involves the reactivity of the silicon-chlorine bond and the pent-4-en-1-yl group. The silicon-chlorine bond is highly reactive and can undergo nucleophilic substitution, while the pent-4-en-1-yl group can participate in addition reactions. These reactions enable the compound to interact with various molecular targets and pathways, facilitating its use in diverse applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorodimethylsilane: Similar in structure but lacks the pent-4-en-1-yl group, making it less versatile in certain reactions.
Dichlorodimethylsilane: Contains two chlorine atoms, leading to different reactivity and applications.
Chlorotrimethylsilane: Features three methyl groups and one chlorine atom, used primarily in protection and deprotection reactions.
Uniqueness
Chloro(dimethyl)(pent-4-en-1-yl)silane is unique due to the presence of the pent-4-en-1-yl group, which provides additional reactivity and versatility in chemical reactions. This makes it a valuable compound for specialized applications in research and industry .
Propriétés
Numéro CAS |
33932-64-8 |
|---|---|
Formule moléculaire |
C7H15ClSi |
Poids moléculaire |
162.73 g/mol |
Nom IUPAC |
chloro-dimethyl-pent-4-enylsilane |
InChI |
InChI=1S/C7H15ClSi/c1-4-5-6-7-9(2,3)8/h4H,1,5-7H2,2-3H3 |
Clé InChI |
KOHUASMRQIYLCF-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CCCC=C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


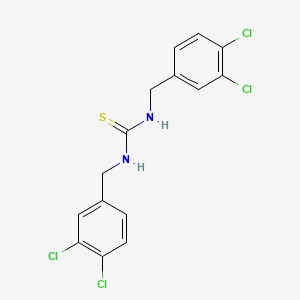


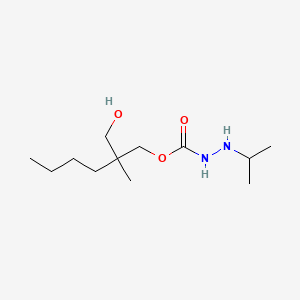
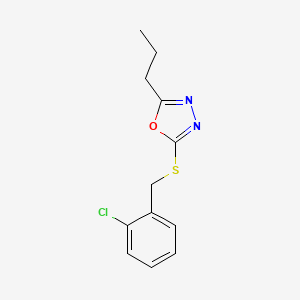
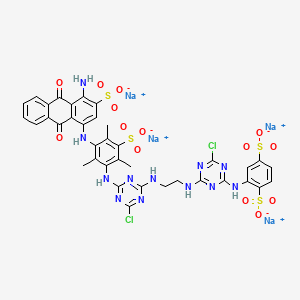

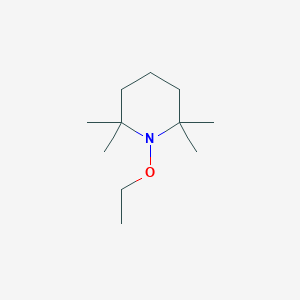
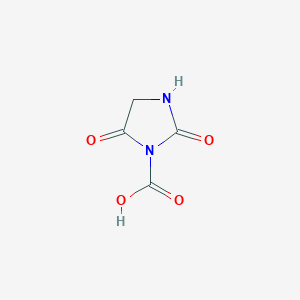
![1-Phenylpyrano[3,4-b]indol-3(9H)-one](/img/structure/B14690926.png)
